molecular formula C19H34O4Si B1337512 (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 41138-69-6

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

Cat. No. B1337512
CAS RN: 41138-69-6
M. Wt: 354.6 g/mol
InChI Key: NIOJULSEJPAEJV-INIZCTEOSA-N
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Description

The compound contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic chemistry as a protecting group for alcohols . The compound also contains a cyclopentenone group, which is a type of cyclic ketone, and a heptanoate ester group.


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclic and ester groups. The stereochemistry at the chiral center is indicated by the ® configuration .


Chemical Reactions Analysis

The TBDMS group can be removed under mildly acidic conditions or with fluoride ions . The cyclopentenone group can undergo various reactions typical of ketones, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ester group would likely make the compound polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Organic Synthesis and Methodology Development

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate and its derivatives play a crucial role in the synthesis of complex molecules, demonstrating the versatility and utility of this compound in organic chemistry.

  • Cyclopentene Derivatives Synthesis : A study describes the oxidation and isomerization transformations of a related allylsilane compound to form hydroxy cyclopentene derivatives, showcasing a potential pathway for the formation of products involving (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate structures (Gimazetdinov et al., 2020).

  • Key Intermediate in Misoprostol Synthesis : The compound has been identified as a key intermediate in the practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a precursor to misoprostol, highlighting its significance in pharmaceutical synthesis (Jiang Xin-peng et al., 2017).

  • Enantiodivergent Synthesis : Enantiodivergent synthesis routes have been reported for N-Boc-protected cyclopentenone derivatives, starting from a silyloxy cyclopentenone. This study demonstrates the compound's utility in accessing both enantiomers of a target molecule, indicating its versatility in asymmetric synthesis (Conway & Evans, 2021).

  • Prostaglandin Synthesis : The compound has been used in synthesizing enantiomeric forms of prostaglandin B1 methyl ester, showcasing its application in the synthesis of bioactive molecules (Mikołajczyk et al., 2000).

Future Directions

The utility of this compound would likely depend on the specific context. It could potentially be used as an intermediate in organic synthesis, or it could have biological activity depending on the specific structure and stereochemistry .

properties

IUPAC Name

methyl 7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOJULSEJPAEJV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452358
Record name Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

CAS RN

41138-69-6
Record name Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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